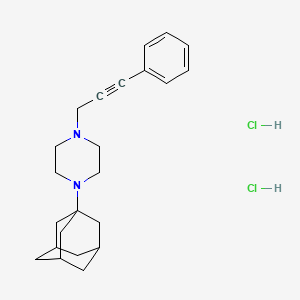![molecular formula C12H17N5O2 B5051897 1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of heterocyclic compounds incorporating pyrazole and pyridazine moieties. Such compounds are of interest due to their diverse chemical reactions and potential biological activities. The synthesis and analysis of related structures provide a foundation for understanding the chemical and physical properties of this specific compound.
Synthesis Analysis
Synthesis of related compounds involves various strategies, including reactions of enaminones to form pyridin-2-one, pyrazolo[1,5-a]pyrimidine, and isoxazole derivatives (Al-Omran & El-Khair, 2005). Another approach includes the thermolysis of methyl 1-methyleneamino-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates leading to the formation of tetrazine derivatives (Lisowskaya, Maslivets, & Aliev, 2004).
Molecular Structure Analysis
The structure of related compounds has been determined through various analytical techniques, including X-ray crystallography, which confirms the arrangement of the molecular framework and helps elucidate the geometry and substituent effects on the core structure (Ogurtsov et al., 2018).
Chemical Reactions and Properties
Chemical reactions of related compounds involve cycloadditions, nucleophilic substitutions, and transformations leading to the formation of complex heterocyclic systems. For instance, Diels-Alder reactions with an inverse electron demand have been utilized to prepare dihydropyridazines and pyridazines from tetrazines (Rusinov et al., 2000).
Mécanisme D'action
Orientations Futures
Pyrazole-based compounds have gained tremendous attention due to their various applications in modern chemistry . They can be used as a model for further developments in catalytic processes relating to catecholase activity . Future research could focus on synthesizing new pyrazole-based compounds and evaluating their potential applications.
Propriétés
IUPAC Name |
1-methyl-6-oxo-N-(3-pyrazol-1-ylpropyl)-4,5-dihydropyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-16-11(18)5-4-10(15-16)12(19)13-6-2-8-17-9-3-7-14-17/h3,7,9H,2,4-6,8H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAGKPVXOJNHHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC(=N1)C(=O)NCCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)
![ethyl 4-[7-(isonicotinoylamino)-3,4-dihydro-2(1H)-isoquinolinyl]-1-piperidinecarboxylate](/img/structure/B5051829.png)

![benzyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5051840.png)

![4-[(3,5-dinitrobenzoyl)amino]benzoic acid](/img/structure/B5051853.png)





![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)

![2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)